molecular formula C11H18N2O B094161 Tetrahydrocytisine CAS No. 18161-94-9

Tetrahydrocytisine

Cat. No.: B094161
CAS No.: 18161-94-9
M. Wt: 194.27 g/mol
InChI Key: KWVYCGMBGRYVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrocytisine is a quinolizidine alkaloid (QA) belonging to the broader class of nitrogen-containing natural products. Structurally, it features a 3,7-diazabicyclo[3.3.1]nonane scaffold with substitutions at key positions, including N-12 and C-13, leading to derivatives such as angustifoline . Its carbonyl group can occupy either the C-2 position (similar to cytisine) or C-4, forming a cyclohexenone moiety . This compound is less prevalent in nature compared to other QAs, constituting 4.3% of reported QAs, whereas cytisine and lupanine account for 6.5% and 9.8%, respectively .

Synthetically, this compound is prepared via bioinspired α-acyl iminium cyclization and Mannich condensation, yielding a racemic mixture of enantiomers . Key steps include the reduction of a C(13) carbonyl group and hydrogenation to remove benzyl protecting groups .

Scientific Research Applications

Chemical Applications

Tetrahydrocytisine serves as a precursor in the synthesis of other quinolizidine derivatives. Its structural characteristics allow it to undergo various chemical reactions, including oxidation, reduction, and substitution. A common synthetic route involves a double Mannich condensation reaction starting from quinolizidine-2,6-dione. This versatility makes it valuable in the development of new compounds for medicinal chemistry.

Key Chemical Reactions:

  • Synthesis Method: Double Mannich condensation
  • Reactions: Oxidation, reduction, arylation (e.g., with 2-fluoro-5-nitrobenzaldehyde) .

Biological Applications

The interaction of this compound with nicotinic acetylcholine receptors is a focal point of research. These receptors are crucial for neurotransmission and are implicated in various physiological processes. This compound acts as a partial agonist at these receptors, which may contribute to its potential use in treating neurological disorders and addiction .

Biological Activities:

  • Nicotinic Acetylcholine Receptor Modulation: Influences synaptic transmission.
  • Antifungal Properties: Demonstrated activity against Fusarium oxysporum .

Medical Applications

This compound is being investigated for its potential role in smoking cessation therapies. Its ability to modulate nicotine receptor activity positions it as a promising candidate for developing effective smoking cessation aids. Additionally, research indicates its potential in treating other conditions related to the cholinergic system .

Case Studies:

  • Smoking Cessation: Studies have shown that this compound can reduce withdrawal symptoms associated with nicotine dependence.
  • Neurological Disorders: Ongoing research is exploring its efficacy in conditions such as Alzheimer's disease and other cognitive impairments .

Industrial Applications

In industry, this compound and its derivatives are being explored for their antimicrobial and antifungal properties. This aspect is particularly relevant in developing sustainable agricultural practices and new antimicrobial agents . The ability to synthesize this compound on an industrial scale enhances its accessibility for further research and application.

Comparative Analysis of this compound Derivatives

The following table summarizes the key derivatives of this compound and their respective applications:

Derivative Source Application Reference
CytisineCytisus laburnumSmoking cessation
SparteineVarious plant sourcesMedicinal chemistry
MatrinesSophora speciesAntifungal properties
AngustifolineLupinus angustifoliusAntimicrobial research

Comparison with Similar Compounds

Structural Features

Compound Core Scaffold Key Substitutions Natural Prevalence
Tetrahydrocytisine 3,7-Diazabicyclo[3.3.1]nonane N-12, C-13 (allyl), C-2/C-4=O 4.3%
Cytisine 3,7-Diazabicyclo[3.3.1]nonane C-2=O, N-12 (unsubstituted) 6.5%
Lupanine Sparteine-like QA C-17=O, bicyclic ether bridge 9.8%
Acetylbispidine Bispidine scaffold Rigid tertiary amine, acetylated Synthetic

Key Differences :

  • Cytisine lacks the reduced ring system of this compound, retaining a pyridone moiety at C-2 .
  • Lupanine features a distinct sparteine skeleton with a bicyclic ether bridge, absent in this compound .
  • Acetylbispidine is a synthetic analog with simplified rigidity but retains pharmacophoric elements (tertiary amine, H-bond acceptor) .

Pharmacological Activity (nAChR Affinity)

Compound α4β2* nAChR (Ki, nM) α3β4* nAChR (Ki, nM) α7* nAChR (Ki, nM)
This compound 17 Not reported 17,000
Cytisine 0.5–2.0 ~200 >10,000
Acetylbispidine 8 5.6 415 Not reported
N-Methyl-THCy 200 >5,000 2,450

Key Findings :

  • This compound exhibits lower α4β2* affinity than cytisine but higher than its N-methylated analog, emphasizing the importance of the tertiary amine structure .
  • N-Methylation reduces α4β2* affinity by 35-fold (this compound: 17 nM → N-methyl-THCy: 200 nM) .
  • Acetylbispidine 8, though synthetic, shows superior α4β2* selectivity compared to this compound, likely due to enhanced rigidity .

Key Insights :

  • This compound synthesis requires stereoselective cyclization , often resulting in racemic mixtures .
  • Cytisine’s pyridone ring introduces regioselective challenges absent in this compound .

Biological Activity

Tetrahydrocytisine is a naturally occurring alkaloid belonging to the quinolizidine class, primarily derived from various plant species in the Fabaceae family. This compound exhibits a wide range of biological activities, particularly as a neuroactive agent. Its structural modifications compared to its analogs, such as cytisine, enhance its pharmacological properties, particularly its interaction with nicotinic acetylcholine receptors.

Pharmacological Profile

The pharmacological profile of this compound includes several key activities:

  • Nicotinic Receptor Agonism : this compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are crucial for various physiological processes including neuromuscular transmission and cognitive functions. This property suggests potential applications in smoking cessation therapies and neurological disorders.
  • Antifungal Activity : Research indicates that this compound possesses antifungal properties, particularly against Fusarium oxysporum, a pathogen affecting plants. The compound's effectiveness is influenced by its structural characteristics, specifically substitutions at the nitrogen position .
  • Neuroprotective Effects : Studies have shown that this compound may exhibit neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

This compound's mechanism of action primarily involves its binding affinity to nicotinic receptors. The saturated ring structure of this compound enhances its selectivity and binding efficacy compared to unsaturated counterparts like cytisine. This structural modification is believed to lead to distinct pharmacological effects and therapeutic potentials .

Comparative Analysis with Other Alkaloids

The following table compares this compound with other notable alkaloids regarding their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundSaturated quinolizidine ringNicotinic receptor agonist, antifungal
CytisineUnsaturated ring systemNicotinic receptor agonist
SparteineBicyclic structureNeuromuscular effects
AnagyrineQuinazoline structureAntimicrobial properties

Case Studies and Research Findings

  • Antifungal Efficacy : A study investigating the antifungal activity of various quinolizidine derivatives found that this compound inhibited the growth of Fusarium oxysporum with a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL. This suggests significant potential for agricultural applications in managing fungal pathogens .
  • Neuroactive Properties : In vitro studies have demonstrated that this compound can modulate neurotransmitter release and enhance synaptic transmission, indicating its potential use in treating cognitive impairments associated with neurodegenerative diseases .
  • Structure-Activity Relationship Studies : Research focusing on the structure-activity relationship (SAR) of this compound has revealed that specific modifications at the nitrogen and carbon positions significantly impact its biological activity, particularly its receptor binding affinity and selectivity .

Future Directions

Given the promising biological activities of this compound, future research should focus on:

  • Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in therapeutic applications, especially in smoking cessation and neuroprotection.
  • Synthetic Modifications : Exploring synthetic modifications to enhance its pharmacological profile and reduce potential side effects.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its interaction with nicotinic receptors and other biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetrahydrocytisine, and what are their comparative advantages?

this compound is commonly synthesized via Mannich condensation and biomimetic α-acylimidazole cyclization starting from quinolizidine-2,6-dione. The Mannich approach offers moderate yields (e.g., 45–60%) and scalability, while the biomimetic route mimics natural alkaloid biosynthesis, favoring stereochemical control but requiring precise reaction conditions . Key steps include:

  • Mannich Reaction : Condensation of formaldehyde and methylamine with quinolizidine-2,6-dione to form intermediates (e.g., compounds 3a/3b).
  • Reduction : Use of L-Selectride® for selective carbonyl reduction.
  • Deprotection : Hydrogenation (Pd/C) to remove benzyl groups. Challenges include managing byproducts from tertiary amine oxidation and enantiomeric mixtures in final products .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : Essential for confirming quinolizidine ring structure and stereochemistry.
  • LC-MS : Validates purity and detects trace byproducts (e.g., incomplete reduction products).
  • X-ray Crystallography : Resolves enantiomeric ambiguity in crystalline intermediates . Methodological rigor is required to distinguish this compound from cytisine derivatives, particularly in differentiating C(13) ketone reduction products .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Detailed Experimental Protocols : Document reaction conditions (e.g., solvent purity, temperature gradients) to mitigate variability.
  • Standardized Characterization : Use internal reference standards for NMR and LC-MS.
  • Open Data Sharing : Publish supplementary files with raw spectral data and crystallographic coordinates .

Advanced Research Questions

Q. What experimental strategies address low yields in this compound synthesis?

Low yields (e.g., <50%) often stem from competing side reactions during carbonyl reduction or benzyl deprotection. Solutions include:

  • Alternative Reducing Agents : Switching from L-Selectride® to NaBH₄/CeCl₃ for milder conditions.
  • Protecting Group Optimization : Replacing benzyl groups with tert-butyldimethylsilyl (TBS) for easier removal.
  • Flow Chemistry : Continuous processing to minimize intermediate degradation . Comparative studies show Wolff-Kishner reduction improves yields (up to 75%) for specific intermediates .

Q. How do in vitro and in vivo pharmacological data for this compound contradict, and how can this be resolved?

Discrepancies arise from:

  • Metabolic Instability : Rapid hepatic clearance in vivo reduces bioavailability compared to in vitro assays.
  • Enantiomer-Specific Effects : Racemic mixtures used in vitro may mask stereoselective activity. Methodological Adjustments :
  • Use chiral HPLC to isolate enantiomers for separate testing.
  • Incorporate pharmacokinetic profiling (e.g., microsomal stability assays) early in screening .

Q. What computational models predict this compound’s binding affinity to nicotinic acetylcholine receptors (nAChRs)?

  • Molecular Dynamics (MD) Simulations : Map interactions with α4β2 nAChR subtypes using homology models.
  • Docking Studies : Compare this compound’s quinolizidine ring orientation with cytisine to explain partial agonism. Limitations include force field inaccuracies for flexible side chains, necessitating experimental validation via radioligand binding assays .

Q. Data Contradiction Analysis

Q. Why do structural studies report conflicting conformations for this compound’s quinolizidine ring?

Variations arise from:

  • Crystallization Solvents : Polar solvents (e.g., methanol) stabilize chair conformations, while nonpolar solvents favor boat forms.
  • Temperature Effects : Dynamic NMR at low temperatures (−40°C) reveals ring-flipping kinetics not observed in X-ray data. Researchers should specify experimental conditions and use complementary techniques (e.g., variable-temperature NMR) .

Q. How should researchers interpret discrepancies in reported IC₅₀ values for this compound across studies?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or receptor subunit composition.
  • Normalization Practices : Some studies normalize to cytisine as a reference agonist, introducing bias. Best Practices :
  • Report raw data alongside normalized values.
  • Use standardized nAChR subtypes (e.g., α4β2 expressed in oocytes) for cross-study comparability .

Q. Methodological Recommendations

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀.
  • Bootstrap Resampling : Estimate confidence intervals for small datasets (n < 6).
  • ANOVA with Tukey Post Hoc : Compare multiple enantiomer/receptor subtype combinations .

Q. How can researchers design studies to investigate this compound’s enantiomer-specific effects?

  • Chiral Resolution : Use preparative HPLC with amylose-based columns.
  • Circular Dichroism (CD) : Confirm enantiopurity post-separation.
  • In Vivo Pharmacokinetics : Compare AUC and Cmax for individual enantiomers in rodent models .

Properties

IUPAC Name

7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVYCGMBGRYVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(CNC3)CN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethylsilyl hydrogen carbonate
Tetrahydrocytisine
Trimethylsilyl hydrogen carbonate
Tetrahydrocytisine
Trimethylsilyl hydrogen carbonate
Tetrahydrocytisine
Trimethylsilyl hydrogen carbonate
Tetrahydrocytisine
Trimethylsilyl hydrogen carbonate
Tetrahydrocytisine
Trimethylsilyl hydrogen carbonate
Tetrahydrocytisine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.